molecular formula C16H11ClN2OS B5571151 N'-benzylidene-3-chloro-1-benzothiophene-2-carbohydrazide

N'-benzylidene-3-chloro-1-benzothiophene-2-carbohydrazide

Cat. No. B5571151
M. Wt: 314.8 g/mol
InChI Key: RGUIALPNHIAJNJ-VCHYOVAHSA-N
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Description

N'-benzylidene-3-chloro-1-benzothiophene-2-carbohydrazide is a chemical compound synthesized through specific reactions involving benzaldehyde and carboxylic acid hydrazide derivatives. This compound is of interest due to its structural and chemical properties.

Synthesis Analysis

The synthesis involves reacting benzaldehyde derivatives with 3-chloro-1-benzothiophene-2-carboxylic acid hydrazide in the presence of acetic acid in ethanol. This process has been described in various research works, showcasing different substitutions on the benzaldehyde component for the synthesis of related compounds (Naganagowda et al., 2011).

Molecular Structure Analysis

Molecular structure analysis of such compounds typically involves spectroscopic methods like IR, NMR, and mass spectral analysis. These techniques help in confirming the structure of the synthesized compound, as demonstrated in research by Naganagowda et al. (2011) and others.

Chemical Reactions and Properties

The compound participates in various chemical reactions, leading to the formation of different derivatives. For instance, its reaction with potassium thiocyanate can lead to the formation of other compounds like thioxotetrahydropyrimidine, thiazoles, triazoles, and oxadiazoles (Naganagowda et al., 2011).

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Methods : A study by Naganagowda et al. (2014) describes the synthesis of a similar compound, 3-Chloro-N′-(2-hydroxy-6-pentadecylbenzylidene)benzothiophene-2-carbohydrazide, through a reaction involving 2-hydroxy-6-pentadecylbenzaldehyde and 3-chloro-1-benzothiophene-2-carboxylicacidhydrazide (Naganagowda et al., 2014).
  • Structural Analysis : The structure of these compounds is typically confirmed using various analytical techniques like IR, NMR, and mass spectrometry, as demonstrated in studies on similar benzothiophene derivatives (Naganagowda et al., 2011).

Biological Activities

  • Antimicrobial and Antifungal Activities : Several studies have explored the antimicrobial properties of benzothiophene derivatives. For instance, Naganagowda et al. (2011) found that 3-Chloro-N'-benzylidene-benzothiophene-2-carbohydrazide derivatives exhibited antimicrobial and anthelmintic activities (Naganagowda et al., 2011).
  • Antioxidant Properties : Research by Ahmad et al. (2011) indicates that certain benzothiophene derivatives exhibit moderate antioxidant activities (Ahmad et al., 2011).
  • DNA Interaction Studies : Some studies, like the one by Ismail et al. (2017), have investigated the DNA interaction properties of rhenium(I) complexes with benzothiophene derivatives, indicating potential applicability in medicinal chemistry (Ismail et al., 2017).

Miscellaneous Applications

  • Corrosion Inhibition : Singh et al. (2021) studied hydroxy phenyl hydrazides derived from benzothiophene for their role as corrosion impeding agents, suggesting an industrial application (Singh et al., 2021).

Safety and Hazards

Sigma-Aldrich provides “N’-benzylidene-3-chloro-1-benzothiophene-2-carbohydrazide” as part of a collection of rare and unique chemicals. They do not collect analytical data for this product and the buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

N-[(E)-benzylideneamino]-3-chloro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2OS/c17-14-12-8-4-5-9-13(12)21-15(14)16(20)19-18-10-11-6-2-1-3-7-11/h1-10H,(H,19,20)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGUIALPNHIAJNJ-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)C2=C(C3=CC=CC=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)C2=C(C3=CC=CC=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N'-[(E)-phenylmethylidene]-1-benzothiophene-2-carbohydrazide

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